Repaglinide acyl-beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

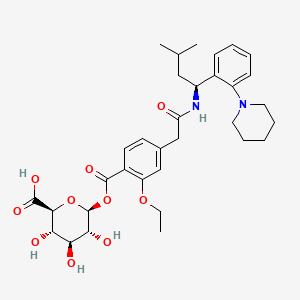

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 |

Source

|

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309112-13-7 |

Source

|

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: Repaglinide Acyl-β-D-glucuronide: A Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

Repaglinide, an oral hypoglycemic agent of the meglitinide class, is primarily eliminated through hepatic metabolism. A key metabolic pathway is the direct conjugation of its carboxylic acid moiety with glucuronic acid, forming repaglinide acyl-β-D-glucuronide (M7).[1] Acyl glucuronides as a class are chemically reactive metabolites that can be implicated in idiosyncratic drug toxicities through covalent binding to proteins.[2][3] Therefore, the availability of a pure, well-characterized standard of repaglinide acyl-β-D-glucuronide is imperative for definitive metabolite identification, quantitative bioanalysis, and in-vitro toxicological assessment. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of repaglinide acyl-β-D-glucuronide, offering field-proven insights and detailed protocols for researchers in drug metabolism and development.

Introduction: The Metabolic and Toxicological Significance of Repaglinide Glucuronidation

Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its clearance is dominated by metabolism, involving both cytochrome P450 (CYP) mediated oxidation (by CYP2C8 and CYP3A4) and direct conjugation.[4][5][6] One of the principal metabolites is the acyl glucuronide (M7), formed by the action of UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 identified as a major contributor.[7][8]

While glucuronidation is typically a detoxification pathway, the ester linkage in acyl glucuronides confers chemical instability.[2][9] Under physiological conditions (pH 7.4, 37°C), these metabolites can undergo two primary non-enzymatic reactions:

-

Hydrolysis: Cleavage of the ester bond to regenerate the parent drug (aglycone).

-

Acyl Migration: An intramolecular transesterification where the acyl group (repaglinide) migrates from the C-1 anomeric position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, forming various positional isomers.[2][10]

These isomeric forms are often more reactive and are hypothesized to be the primary species responsible for the covalent modification of proteins, which can potentially trigger immune-mediated adverse drug reactions.[3][11] Compared to highly reactive acyl glucuronides derived from drugs like zomepirac, repaglinide acyl-glucuronide is considered relatively stable, with a reported half-life of approximately 11.5 hours at pH 7.4.[9] Nevertheless, its synthesis and characterization are crucial for a complete understanding of repaglinide's disposition and safety profile.

Caption: Primary metabolic pathways of Repaglinide.

Chemical Synthesis of Repaglinide Acyl-β-D-glucuronide

The chemical synthesis of acyl glucuronides requires a strategy that forms the desired 1-β-O-ester linkage stereoselectively while minimizing side reactions and allowing for purification away from unstable intermediates. The general approach involves coupling repaglinide with a suitably protected glucuronic acid derivative, followed by deprotection under mild conditions to prevent hydrolysis or acyl migration.

Rationale for Synthetic Strategy

Direct esterification of repaglinide with glucuronic acid is impractical due to the multiple hydroxyl groups on the sugar. A more robust method, adapted from established procedures for other carboxylic acids, is the selective acylation of a protected glucuronate.[12][13][14] This involves:

-

Protecting the Glucuronate: The hydroxyl groups (C2, C3, C4) and the C6-carboxyl group of glucuronic acid are protected to prevent side reactions. The anomeric C1-hydroxyl is left available for acylation.

-

Coupling Reaction: An activating agent is used to couple the carboxylic acid of repaglinide with the C1-hydroxyl of the protected glucuronate.

-

Deprotection: The protecting groups are removed under conditions mild enough to preserve the target ester linkage.

Caption: General workflow for the synthesis of Repaglinide Acyl-β-D-glucuronide.

Experimental Protocol: Synthesis

Materials: Repaglinide, (2,3,4-tri-O-acetyl)-α-D-glucopyranuronic acid methyl ester, Allyl alcohol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Morpholine, Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF), Methanol (MeOH).

Protocol:

-

Preparation of Allyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate (Glycosyl Acceptor):

-

This intermediate is prepared from commercially available protected glucuronic acid derivatives. A key method involves the conversion of a glycosyl bromide (e.g., acetobromo-α-D-glucuronic acid methyl ester) to the corresponding allyl glucuronate. An alternative, efficient method is the direct selective 1β-acylation of allyl glucuronate.[12] For this protocol, we assume the protected allyl glucuronate is available.

-

-

Coupling of Repaglinide and Protected Glucuronate:

-

To a solution of Repaglinide (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of the protected allyl glucuronate (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to proceed at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected conjugate.

-

-

Deprotection to Yield Final Product:

-

Allyl Group Removal: Dissolve the crude protected conjugate in anhydrous DCM. Add morpholine (5.0 eq) followed by the catalyst Pd(PPh₃)₄ (0.1 eq). Stir under an inert atmosphere at room temperature for 2-4 hours. Monitor the removal of the allyl group by LC-MS.

-

Acetyl Group Removal: After complete removal of the allyl group, concentrate the reaction mixture. Dissolve the residue in anhydrous methanol. Cool to 0°C and add a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M) dropwise until the pH reaches ~8.5-9.0.

-

Stir the reaction at 0°C for 2-3 hours. Monitor the deacetylation by LC-MS.

-

Quench the reaction by adding Amberlite IR120 H⁺ resin until the solution is neutral (pH ~7). Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Repaglinide Acyl-β-D-glucuronide.

-

Experimental Protocol: Purification

Rationale: Purification is critical to isolate the target 1-β anomer from unreacted starting materials, reagents, and any isomers formed via acyl migration during workup. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Protocol:

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient, for example, 30% to 70% B over 30 minutes.

-

Flow Rate: ~15-20 mL/min.

-

Detection: UV at 245 nm.

-

Procedure: Dissolve the crude product in a minimal amount of DMSO or mobile phase A/B (50:50). Inject onto the column and collect fractions corresponding to the main product peak.

-

Post-Purification: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a white, fluffy solid. Store at -20°C or lower under anhydrous conditions.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized metabolite. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition, while tandem MS (MS/MS) confirms the structure through fragmentation analysis.

| Parameter | Expected Value |

| Molecular Formula | C₃₃H₄₄N₂O₁₀ |

| Monoisotopic Mass | 628.2945 Da |

| [M+H]⁺ Ion (HRMS) | m/z 629.2023 |

| [M+Na]⁺ Ion (HRMS) | m/z 651.2843 |

| Key MS/MS Fragment | m/z 453.27 (Repaglinide aglycone, [M+H-176]⁺) |

| Technique | ESI-TOF or Esi-Orbitrap |

The characteristic neutral loss of 176.0321 Da (glucuronic acid) from the parent ion is a hallmark of a glucuronide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the precise structure, including the site of conjugation and the stereochemistry of the glycosidic bond.[11][15][16]

| Nucleus | Key Diagnostic Signals (in D₂O or DMSO-d₆) | Rationale |

| ¹H NMR | Anomeric Proton (H-1'): Doublet at ~5.8 ppm with a coupling constant (³JH1',H2') of ~7.8 Hz. | The chemical shift and large coupling constant are characteristic of a β-anomeric configuration in a pyranose ring. |

| Repaglinide Protons: Aromatic signals (7.0-7.5 ppm), ethoxy group (~4.1 ppm quartet, ~1.4 ppm triplet), and aliphatic protons should be consistent with the parent drug structure, with minor shifts due to conjugation. | Confirms the integrity of the aglycone structure. | |

| ¹³C NMR | Anomeric Carbon (C-1'): Resonance at ~93-95 ppm. | Confirms the β-configuration. |

| Ester Carbonyl (C=O): Resonance at ~170-172 ppm. | Confirms the formation of the acyl (ester) linkage. | |

| Glucuronide Carboxyl (C-6'): Resonance at ~174-176 ppm. | Confirms the presence of the free carboxylic acid on the glucuronic acid moiety. |

Stability and Purity Assessment

The purity of the final lyophilized product should be assessed by analytical RP-HPLC with UV and MS detection. A purity of >95% is typically required for use as an analytical standard. The stability of the acyl glucuronide should also be characterized.

Caption: Potential degradation pathways for Repaglinide Acyl Glucuronide.

Stability Test Protocol:

-

Prepare a stock solution of the purified metabolite in a suitable solvent (e.g., DMSO).

-

Dilute the stock into a phosphate buffer (100 mM, pH 7.4) to a final concentration of ~10 µM.

-

Incubate the solution at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analyze the samples by LC-MS/MS to measure the disappearance of the parent 1-β-O-acyl glucuronide peak.

-

Calculate the half-life (t₁/₂) by plotting the natural logarithm of the peak area versus time.

Conclusion

The synthesis and characterization of repaglinide acyl-β-D-glucuronide are essential activities in the preclinical and clinical development of repaglinide. The protocols and analytical data presented in this guide provide a robust framework for obtaining and validating this critical metabolite. A thorough understanding of its formation, chemical properties, and analytical signatures enables drug development professionals to accurately quantify its presence in biological matrices, assess its potential for bioactivation, and build a comprehensive safety profile for the parent drug.

References

-

Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2018). Drug Metabolism and Disposition. Retrieved from [Link]

-

Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. (2006). Organic Letters. Retrieved from [Link]

-

New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (2019). Chemical Research in Toxicology. Retrieved from [Link]

-

The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. (2017). Xenobiotica. Retrieved from [Link]

-

Effective synthesis of 1beta-acyl glucuronides by selective acylation. (2006). PubMed. Retrieved from [Link]

-

Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. (2011). British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. (2016). Figshare. Retrieved from [Link]

-

Acyl Glucuronides of Carboxylic acid-containing Drugs. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Glucuronide synthesis. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Acyl glucuronide drug metabolites: toxicological and analytical implications. (2003). Clinical Pharmacokinetics. Retrieved from [Link]

-

18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. (2022). Analytical Chemistry. Retrieved from [Link]

-

Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. (2011). PubMed. Retrieved from [Link]

-

CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. (2003). British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Acyl glucuronides: the good, the bad and the ugly. (2008). Drug Metabolism Reviews. Retrieved from [Link]

-

Repaglinide Case Study. (n.d.). Waters Corporation. Retrieved from [Link]

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2018). Semantic Scholar. Retrieved from [Link]

-

Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. (2021). Pharmaceutics. Retrieved from [Link]

-

PRANDIN (repaglinide) Tablets Label. (n.d.). FDA. Retrieved from [Link]

-

Repaglinide Acyl-beta-D-glucuronide. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]

-

The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). The International Journal of Biochemistry & Cell Biology. Retrieved from [Link]

-

A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. (2010). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. (2002). ResearchGate. Retrieved from [Link]

-

Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. (n.d.). EBM Consult. Retrieved from [Link]

-

UDP-glucuronosyltransferases. (1997). Drug Metabolism Reviews. Retrieved from [Link]

-

Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. (2007). Chemical Research in Toxicology. Retrieved from [Link]

-

The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube. Retrieved from [Link]

-

Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. (2010). Xenobiotica. Retrieved from [Link]

-

Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. (2003). Université de Liège. Retrieved from [Link]

-

NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. (2007). Analytical Chemistry. Retrieved from [Link]

-

Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. (2022). Drug Metabolism and Disposition. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Formation of Repaglinide Acyl-β-D-Glucuronide

Section 1: Introduction and Scientific Rationale

Repaglinide is a potent, short-acting oral insulin secretagogue of the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin release from pancreatic β-cells by closing ATP-dependent potassium channels.[2][3] The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. For Repaglinide, metabolism is extensive and occurs primarily in the liver through two main pathways: Phase I oxidation mediated by cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4) and Phase II conjugation.[2][4][5]

While oxidative metabolism is the predominant clearance route, direct conjugation of the parent drug's carboxylic acid moiety with glucuronic acid represents a significant Phase II pathway.[6][7] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of Repaglinide acyl-β-D-glucuronide (also known as the M7 metabolite).[3]

Acyl glucuronides are a class of metabolites of particular interest in drug development.[8] Due to the reactivity of the ester linkage, they can undergo intramolecular acyl migration to form various positional isomers and can covalently bind to proteins, a mechanism implicated in idiosyncratic drug toxicities.[8][9] Therefore, the ability to synthesize, isolate, and characterize Repaglinide acyl-β-D-glucuronide in vitro is crucial. It enables researchers to:

-

Generate a pure analytical standard for pharmacokinetic studies.

-

Investigate the metabolite's chemical stability and reactivity.

-

Assess its potential for off-target pharmacological activity or toxicity.

-

Elucidate mechanisms of drug-drug interactions (DDIs), such as the well-documented interaction between Repaglinide and gemfibrozil, which involves inhibition of both CYP2C8 and UGT activity.[7][10]

This guide provides a comprehensive, field-proven framework for the in vitro enzymatic synthesis of Repaglinide acyl-β-D-glucuronide, grounded in the principles of biochemical causality and designed to ensure reproducible, high-quality results for drug development professionals.

Section 2: The Biochemical Pathway of Repaglinide Glucuronidation

Glucuronidation is a major metabolic pathway that enhances the water solubility and facilitates the excretion of drugs and endogenous compounds.[11] The reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate.[11][12] In the case of Repaglinide, the target is the carboxylic acid group, leading to an acyl glucuronide.

Key Enzymology: The UGT superfamily is divided into several families, with the UGT1 and UGT2 families being primarily responsible for xenobiotic metabolism.[11][12] Studies using recombinant human UGTs and human liver microsomes (HLM) have identified specific isoforms responsible for Repaglinide's glucuronidation.

-

UGT1A1: This isoform is a major contributor to the formation of Repaglinide acyl-β-D-glucuronide.[7][10] Its significance is underscored by studies showing that genetic polymorphisms in the UGT1A1 gene, such as the UGT1A128 allele, lead to significantly lower rates of metabolite formation.[10]

-

UGT1A3: This isoform also demonstrates substantial activity towards Repaglinide.[10]

-

Other Isoforms: Minor contributions have also been observed from UGT1A7, UGT1A8, and UGT1A9.[10]

The enzymatic reaction is a nucleophilic attack by the carboxylate of Repaglinide on the C1 position of the glucuronic acid moiety of UDPGA, resulting in the formation of a β-D-glucuronide and the release of uridine diphosphate (UDP).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions:

-

Repaglinide: 10 mM in DMSO.

-

UDPGA: 40 mM in ultrapure water.

-

Alamethicin: 5 mg/mL in ethanol.

-

-

Prepare 2X Incubation Buffer (100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 4 mM Saccharolactone).

-

-

Incubation Setup:

-

On ice, combine the following in a microcentrifuge tube for a final reaction volume of 200 µL:

-

100 µL of 2X Incubation Buffer.

-

Recombinant UGT1A1 enzyme (e.g., 0.1 mg/mL final concentration).

-

0.8 µL of Alamethicin stock (for a final concentration of 20 µg/mL).

-

Ultrapure water to bring the volume to 188 µL.

-

-

Self-Validation Controls: Prepare parallel incubations: one without UDPGA and one without the enzyme.

-

-

Pre-incubation and Substrate Addition:

-

Vortex gently and pre-incubate the tubes at 37°C for 5 minutes to activate the enzyme and allow for membrane permeabilization.

-

Add 2 µL of the 10 mM Repaglinide stock solution (for a final concentration of 100 µM). Vortex gently.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the 40 mM UDPGA stock solution (for a final concentration of 2 mM).

-

Vortex gently and incubate at 37°C in a shaking water bath for 60-120 minutes. The optimal time should be determined empirically.

-

-

Reaction Termination:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (if quantitative analysis is desired). This step simultaneously halts enzymatic activity and precipitates the protein.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

| Parameter | Recommended Concentration/Value | Rationale |

| Enzyme | rUGT1A1 (0.1-0.5 mg/mL) or HLM (0.5-1.0 mg/mL) | Provides catalytic activity. Concentration should ensure linear product formation over time. |

| Substrate | Repaglinide (50-200 µM) | The compound to be glucuronidated. Concentration may need optimization based on the enzyme's Km. |

| Cofactor | UDPGA (1-5 mM) | Provides the glucuronic acid moiety. Should be at a saturating concentration. |

| Buffer | Tris-HCl or KPO₄, pH 7.4 (50-100 mM) | Maintains optimal pH for UGT activity. |

| Activator | Alamethicin (20-50 µg/mL) | Required for microsomal preparations to overcome enzyme latency. [13] |

| Additives | MgCl₂ (5-10 mM), Saccharolactone (2-4 mM) | Prevents product inhibition by UDP and product degradation by β-glucuronidase, respectively. [13] |

| Temperature | 37°C | Optimal temperature for human enzyme activity. |

| Incubation Time | 30-120 minutes | Must be within the linear range of product formation. |

Section 5: Analytical Characterization by LC-MS/MS

Confirmation of product formation requires a sensitive and specific analytical method. Liquid Chromatography tandem-Mass Spectrometry (LC-MS/MS) is the gold standard.

-

Chromatographic Separation (LC): A reverse-phase C18 column is typically used. The acyl glucuronide, being more polar than the parent drug, will elute earlier than Repaglinide. A gradient elution using water and acetonitrile/methanol (both often containing 0.1% formic acid to aid ionization) is standard.

-

Mass Spectrometric Detection (MS):

-

Principle: Electrospray ionization (ESI) in positive mode is effective for analyzing Repaglinide and its metabolites.

-

Expected Masses:

-

Repaglinide (Parent): Molecular Weight = 452.6 g/mol . Expected [M+H]⁺ ion at m/z 453.3. [2] * Repaglinide Acyl-β-D-glucuronide (Product): The addition of a glucuronic acid moiety (+176.03 Da) results in a Molecular Weight of 628.7 g/mol . Expected [M+H]⁺ ion at m/z 629.3. [14] * Confirmation: The identity of the product is confirmed by comparing its retention time and mass spectrum to a reference standard if available, or by using high-resolution mass spectrometry and analyzing the fragmentation pattern (MS/MS), which will typically show a characteristic neutral loss of the glucuronic acid moiety (176 Da).

-

-

Section 6: Conclusion and Future Perspectives

This guide details an authoritative and technically sound methodology for the in vitro synthesis of Repaglinide acyl-β-D-glucuronide. By employing a systematic approach with appropriate enzyme sources, optimized reaction conditions, and robust controls, researchers can reliably generate this critical metabolite. The successful synthesis and purification of Repaglinide glucuronide are not merely an academic exercise; they are enabling steps for advanced drug safety and metabolism studies. The availability of this metabolite allows for a deeper investigation into its potential for protein adduction, its role in complex drug-drug interactions, and its overall contribution to the disposition and safety profile of Repaglinide.

Section 7: References

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

VandenBrink, B. M., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(7), 1352-1361. Retrieved from [Link]

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Semantic Scholar. Retrieved from [Link]

-

Bidstrup, T. B., et al. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305-314. Retrieved from [Link]

-

Gufford, B. T., et al. (2011). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British Journal of Clinical Pharmacology, 71(4), 558-570. Retrieved from [Link]

-

UGT Activity Assay / Ligand Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

-

Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid. (2003). ResearchGate. Retrieved from [Link]

-

Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. (2018). PMC - NIH. Retrieved from [Link]

-

Gufford, B. T., et al. (2011). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. PubMed. Retrieved from [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. Retrieved from [Link]

-

Glucuronide synthesis. (n.d.). Hypha Discovery. Retrieved from [Link]

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Semantic Scholar. Retrieved from [Link]

-

Stachulski, A. V., & O'Neill, P. M. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 932-975. Retrieved from [Link]

-

Bailey, A. M., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 659-668. Retrieved from [Link]

-

Stachulski, A. V., et al. (2011). Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. Journal of Medicinal Chemistry, 54(13), 4945-4955. Retrieved from [Link]

-

Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (2022). Research J. Pharm. and Tech., 15(1), 227-231. Retrieved from [Link]

-

Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. (2022). PMC - NIH. Retrieved from [Link]

-

Rajput, S. J., & Vanjari, S. S. (2008). Validated analytical methods for repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 70(4), 509-513. Retrieved from [Link]

-

RP-HPLC method for repaglinide and voglibose in pure/forms. (2024). wisdomlib.org. Retrieved from [Link]

-

Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (2015). ResearchGate. Retrieved from [Link]

-

Review of analytical techniques for the estimation of repaglinide and voglibose in pharmaceutical dosage forms. (2024). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]

-

NEW SYNTHESIS OF REPAGLINIDE. (2006). science24.com. Retrieved from [Link]

-

Repaglinide acyl-β-D-glucuronide. (n.d.). Acanthus Research. Retrieved from [Link]

-

Repaglinide Acyl-beta-D-glucuronide. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. Annual Review of Pharmacology and Toxicology, 40, 581-616. Retrieved from [Link]

-

A kind of technique of synthesizing repaglinide. (2008). Google Patents. Retrieved from

-

Repaglinide. (n.d.). Wikipedia. Retrieved from [Link]

-

The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2022). PMC - NIH. Retrieved from [Link]

-

PRANDIN (repaglinide) tablets Label. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Repaglinide synthesis process. (2006). Google Patents. Retrieved from

Sources

- 1. science24.com [science24.com]

- 2. Repaglinide - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 10. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xenotech.com [xenotech.com]

- 14. splendidlab.in [splendidlab.in]

An In-Depth Technical Guide to Repaglinide Glucuronidation Pathways in Human Liver Microsomes

This guide provides a comprehensive exploration of the metabolic glucuronidation pathways of repaglinide, a short-acting insulin secretagogue, with a focus on in vitro characterization using human liver microsomes (HLM). It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this crucial aspect of repaglinide's disposition.

Introduction: The Clinical and Metabolic Significance of Repaglinide

Repaglinide is a member of the meglitinide class of oral antidiabetic drugs, prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic action is achieved by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] The rapid onset and short duration of action of repaglinide make it particularly suitable for controlling postprandial glucose excursions.[1]

The clinical efficacy and safety of repaglinide are intrinsically linked to its metabolic fate. It is extensively metabolized in the liver, with less than 2% of an oral dose excreted unchanged.[2] The primary routes of metabolism involve oxidative biotransformation by cytochrome P450 (CYP) enzymes and direct conjugation with glucuronic acid.[1] The main oxidative metabolites, M1, M2, and M4, are pharmacologically inactive and are primarily excreted in the bile.[1] This guide will focus on the direct conjugation pathway, a significant contributor to repaglinide's overall clearance.

The Glucuronidation Pathway: A Key Route of Repaglinide Elimination

Glucuronidation is a major Phase II metabolic reaction that enhances the water solubility of drugs and facilitates their excretion.[3] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). For repaglinide, direct glucuronidation to form an acyl-glucuronide is a notable metabolic pathway.[4]

The Role of UGT1A1 in Repaglinide Glucuronidation

Research has identified UGT1A1 as the primary enzyme responsible for the direct glucuronidation of repaglinide.[4][5] Studies using recombinant human UGT enzymes have demonstrated that repaglinide is a good substrate for UGT1A1.[4] While other UGTs like UGT1A3 may show some activity, UGT1A1 is considered the most significant contributor in the liver due to its expression levels and catalytic efficiency.[4]

Genetic Polymorphisms and Their Impact

The gene encoding UGT1A1 is known to be polymorphic, which can lead to significant inter-individual variability in drug metabolism. The most well-characterized polymorphism is the UGT1A128 allele, which involves a variation in the number of TA repeats in the promoter region.[6][7] Individuals homozygous for the UGT1A128 allele have reduced UGT1A1 expression and, consequently, a lower rate of repaglinide glucuronidation.[4] This can have clinical implications, potentially leading to altered drug exposure and response.

In Vitro Characterization of Repaglinide Glucuronidation in Human Liver Microsomes

Human liver microsomes (HLM) are a valuable in vitro tool for studying hepatic drug metabolism as they contain a rich complement of drug-metabolizing enzymes, including UGTs. The following sections provide a detailed protocol for characterizing repaglinide glucuronidation using HLM.

Experimental Workflow

The general workflow for assessing repaglinide glucuronidation in HLM involves incubation of the drug with microsomes in the presence of necessary cofactors, followed by quenching of the reaction and subsequent analysis of metabolite formation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: A typical experimental workflow for an in vitro repaglinide glucuronidation assay.

Detailed Protocol for Repaglinide Glucuronidation Assay in HLM

This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.

Materials:

-

Repaglinide

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Tris-HCl buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., cetirizine or a stable isotope-labeled repaglinide)

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of repaglinide in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of UDPGA in purified water.

-

Prepare a stock solution of alamethicin in ethanol or DMSO.

-

Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

-

-

Incubation Setup:

-

On ice, prepare the incubation mixture in microcentrifuge tubes. A typical final incubation volume is 200 µL.

-

To the buffer, add HLM to a final concentration of 0.5 mg/mL.

-

Add alamethicin to a final concentration of 25-50 µg/mg of microsomal protein.[1] Gently vortex and pre-incubate on ice for 15 minutes. This step is crucial to permeabilize the microsomal membrane and allow UDPGA access to the UGT active site.[1]

-

Add repaglinide to the desired final concentration (e.g., a range for kinetic studies, or a single concentration for screening). Ensure the final concentration of the organic solvent from the drug stock is low (typically <1%).

-

-

Reaction Initiation and Incubation:

-

Pre-warm the incubation mixtures at 37°C for 3-5 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 45 minutes). Linearity of the reaction with respect to time and protein concentration should be established during method development.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal protein.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if concentration is needed.

-

Analytical Method: LC-MS/MS Quantification

LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of repaglinide and its glucuronide metabolite.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1-0.2% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Column Temperature: e.g., 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific parent and product ions for repaglinide and its glucuronide should be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Repaglinide | 453.3 | 162.2 |

| Repaglinide Acyl-Glucuronide | 629.3 | 453.3 |

| Internal Standard (e.g., Cetirizine) | 389.0 | 201.1 |

Note: The MRM transition for the repaglinide acyl-glucuronide corresponds to the loss of the glucuronic acid moiety (176 Da). These values should be confirmed and optimized on the specific instrument used.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis can be used to determine the kinetic parameters of repaglinide glucuronidation. By measuring the rate of metabolite formation at various repaglinide concentrations, Michaelis-Menten kinetics can be applied to calculate the Michaelis constant (Km) and the maximum velocity (Vmax).

Advanced Applications and Considerations

Reaction Phenotyping with Recombinant UGTs

To definitively identify the UGT isoforms responsible for repaglinide glucuronidation, incubations can be performed with a panel of recombinant human UGTs expressed in a suitable system (e.g., baculovirus-infected insect cells). This allows for the direct assessment of the catalytic activity of each individual UGT isoform towards repaglinide.

Drug-Drug Interaction Studies

The in vitro system described can be adapted to investigate the potential for drug-drug interactions (DDIs). For example, the inhibitory effect of a co-administered drug on repaglinide glucuronidation can be assessed by including the potential inhibitor in the incubation mixture. This is particularly relevant for drugs known to inhibit UGT1A1, such as gemfibrozil.[4][5]

Impact of Genetic Variants

To study the effect of genetic polymorphisms on repaglinide metabolism, HLM from donors with known UGT1A1 genotypes (e.g., UGT1A11/1, 1/28, and 28/28) can be used.[4] This allows for a direct comparison of the rate of repaglinide glucuronidation between different genotypes, providing valuable insights into the pharmacogenomic variability of the drug's metabolism.

Conclusion

The glucuronidation of repaglinide, primarily mediated by UGT1A1, is a significant pathway in its metabolic clearance. Understanding this pathway is crucial for predicting drug disposition, potential drug-drug interactions, and the impact of genetic variability on patient response. The in vitro methods detailed in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate and characterize the glucuronidation of repaglinide and other xenobiotics.

References

-

Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 15, 2026, from [Link]

-

Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Drug Interactions for Repaglinide - 2 Major Interactions - PrescriberPoint. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pharmacokinetic interactions affecting the antidiabetic repaglinide - HELDA. (n.d.). Retrieved January 15, 2026, from [Link]

-

Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - Scirp.org. (n.d.). Retrieved January 15, 2026, from [Link]

-

A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - American Journal of Analytical Chemistry - Scirp.org. (n.d.). Retrieved January 15, 2026, from [Link]

-

LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. (n.d.). Retrieved January 15, 2026, from [Link]

-

Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (n.d.). Retrieved January 15, 2026, from [Link]

-

Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical - Yanbu Journal of Engineering and Science. (n.d.). Retrieved January 15, 2026, from [Link]

-

Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Association Between UGT1A1 mRNA Expression and Cis-Acting Genetic Variants and Trans-Acting Transcriptional Regulators in Human Liver Samples - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Effects of NOS1AP rs12742393 polymorphism on repaglinide response in Chinese patients with type 2 diabetes mellitus - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (n.d.). Retrieved January 15, 2026, from [Link]

-

Genetic polymorphisms of UGT1A and their association with clinical factors in healthy Koreans - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

UGT - Simple and Practical Mental Health. (n.d.). Retrieved January 15, 2026, from [Link]

-

Distribution of selected gene polymorphisms of UGT1A1 in a Saudi population - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Polymorphisms of UGT1A16, UGT1A127 & UGT1A1*28 in three major ethnic groups from Malaysia - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. (n.d.). Retrieved January 15, 2026, from [Link]

-

In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry simultaneous determination of repaglinide and metformin in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]

- 7. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - American Journal of Analytical Chemistry - SCIRP [scirp.org]

Repaglinide Acyl-β-D-glucuronide: A Technical Guide on its Formation and Clinical Significance

Introduction

Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic drugs.[1] It is indicated for the management of type 2 diabetes mellitus, where it helps control postprandial glucose excursions.[1] The therapeutic action of repaglinide is mediated by its interaction with the ATP-binding cassette transporter subfamily C member 8 (ABCC8), also known as the sulfonylurea receptor 1 (SUR1), on pancreatic β-cells.[2][3] This interaction leads to the closure of ATP-sensitive potassium (K-ATP) channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[2] The efficacy and safety of repaglinide are intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption and extensive hepatic metabolism. This guide provides an in-depth technical exploration of a key metabolic pathway of repaglinide: the formation of its acyl-β-D-glucuronide metabolite. While this metabolite is pharmacologically inactive, its formation is of profound clinical significance, particularly in the context of drug-drug interactions and patient safety.

The Metabolic Fate of Repaglinide

Repaglinide undergoes extensive and complete metabolism in the liver, with less than 2% of the parent drug excreted unchanged.[4][5] The metabolic clearance of repaglinide proceeds via two main pathways:

-

Oxidative Biotransformation: Primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[4] This pathway leads to the formation of several oxidized metabolites, including an oxidized dicarboxylic acid (M2) and an aromatic amine (M1).[5]

-

Direct Glucuronidation: Repaglinide can also be directly conjugated with glucuronic acid to form Repaglinide acyl-β-D-glucuronide, also known as M7.[5]

It is crucial to note that the metabolites of repaglinide, including the acyl glucuronide, do not possess hypoglycemic activity.[5][6][7] Their clinical relevance stems from the potential for altered formation, which can significantly impact the plasma concentrations of the active parent drug.

Focus on Glucuronidation: The Formation of Repaglinide Acyl-β-D-glucuronide

The direct conjugation of repaglinide with glucuronic acid is a significant metabolic route catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies have identified UGT1A1 as a major enzyme responsible for the formation of Repaglinide acyl-β-D-glucuronide.[6]

Diagram: Metabolic Pathways of Repaglinide

Caption: Metabolic pathways of Repaglinide.

Experimental Protocol: In Vitro Analysis of Repaglinide Glucuronidation

The following protocol outlines a typical in vitro experiment to characterize the formation of Repaglinide acyl-β-D-glucuronide in human liver microsomes.

Objective: To determine the kinetic parameters of Repaglinide acyl-β-D-glucuronide formation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Repaglinide

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: Prepare incubation mixtures in Tris-HCl buffer containing HLMs, repaglinide at various concentrations, and MgCl₂.

-

Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding UDPGA.

-

Reaction Termination: After a specified incubation time, terminate the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of Repaglinide acyl-β-D-glucuronide using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Diagram: Experimental Workflow for In Vitro Repaglinide Glucuronidation Assay

Caption: Workflow for in vitro Repaglinide glucuronidation assay.

Clinical Significance of Repaglinide Acyl-β-D-glucuronide Formation

The formation of Repaglinide acyl-β-D-glucuronide is a critical determinant of the parent drug's clearance and, consequently, its therapeutic effect. Inhibition of this metabolic pathway can lead to a significant increase in repaglinide plasma concentrations, heightening the risk of hypoglycemia.

Drug-Drug Interactions

A notable example of a clinically significant drug-drug interaction involving this pathway is the co-administration of repaglinide with gemfibrozil, a lipid-lowering agent. Gemfibrozil and its glucuronide metabolite are potent inhibitors of UGT1A1, the primary enzyme responsible for repaglinide glucuronidation. This inhibition leads to a substantial increase in repaglinide exposure.

Another critical interaction involves clopidogrel, an antiplatelet medication. The acyl-β-D-glucuronide metabolite of clopidogrel is a potent inhibitor of CYP2C8, a key enzyme in the oxidative metabolism of repaglinide. Concomitant use of repaglinide and clopidogrel can significantly elevate repaglinide levels, leading to an increased risk of severe hypoglycemia.[8]

| Interacting Drug | Mechanism of Interaction | Effect on Repaglinide Pharmacokinetics | Clinical Recommendation |

| Gemfibrozil | Inhibition of UGT1A1 by gemfibrozil and its glucuronide metabolite. | Significant increase in repaglinide plasma concentrations. | Avoid concomitant use. |

| Clopidogrel | Inhibition of CYP2C8 by the acyl-β-D-glucuronide metabolite of clopidogrel. | Markedly increased exposure to repaglinide. | Concomitant use is contraindicated or requires extreme caution and dose adjustment.[9] |

A retrospective study highlighted the clinical ramifications of the repaglinide-clopidogrel interaction. Patients taking both medications experienced a more significant decrease in minimum plasma glucose levels compared to those taking repaglinide alone or mitiglinide with clopidogrel.[8] Hypoglycemia was observed in 40% of patients in the repaglinide and clopidogrel group.[8]

Conclusion

While Repaglinide acyl-β-D-glucuronide is pharmacologically inert, its formation via UGT-mediated glucuronidation is a pivotal aspect of repaglinide's disposition and plays a crucial role in its safety profile. A thorough understanding of this metabolic pathway is essential for drug development professionals to anticipate and mitigate the risk of drug-drug interactions. For researchers and clinicians, this knowledge is paramount for the safe and effective use of repaglinide, particularly in patients receiving polypharmacy. The potential for significant interactions with commonly prescribed drugs like gemfibrozil and clopidogrel underscores the importance of considering the metabolic fate of repaglinide in clinical practice to prevent adverse events such as severe hypoglycemia.

References

-

Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314. [Link]

-

Kajosaari, L. I., Neuvonen, M., Neuvonen, P. J., & Backman, J. T. (2010). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British journal of clinical pharmacology, 70(1), 76–85. [Link]

- Vertex AI Search. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx.

-

Gromada, J., Dissing, S., Kofod, H., & Frokjaer-Jensen, J. (1995). Mechanism of action of a new class of insulin secretagogues. Diabetes, 44(5), 527-533. [Link]

-

U.S. Food and Drug Administration. (2018). PRANDIN (repaglinide) tablets, for oral use. [Link]

-

Hatorp, V. (2002). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical pharmacokinetics, 41(7), 471–483. [Link]

-

Malaisse, W. J., & Sener, A. (1998). Effect of repaglinide upon nutrient metabolism, biosynthetic activity, cationic fluxes and insulin release in rat pancreatic islets. European journal of pharmacology, 353(1), 81–89. [Link]

-

My Endo Consult. (n.d.). Repaglinide Mechanism of Action. Retrieved January 15, 2026, from [Link]

-

Li, Y., Xu, Y., & Liu, J. (2018). Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. Medicine, 97(38), e12476. [Link]

-

Akagi, Y., Oniki, K., Umemoto, K., et al. (2020). Risk of hypoglycemia associated with repaglinide combined with clopidogrel, a retrospective cohort study. Journal of Pharmaceutical Health Care and Sciences, 6, 5. [Link]

-

Seino, S. (2012). Sulfonylurea action re-revisited. Endocrine journal, 59(6), 455–461. [Link]

-

Brunetti, P., & Frew, J. (1999). Pharmacology and clinical experience with repaglinide. Expert opinion on investigational drugs, 9(4), 885-897. [Link]

-

Dabrowski, M., Wahl, P., Holmes, W. E., & Ashcroft, F. M. (2001). Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels. Diabetologia, 44(7), 889–896. [Link]

-

YouTube. (2025, February 8). Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

StatPearls. (2023, July 4). Repaglinide. [Link]

-

van der Wal, R. I., Wolffenbuttel, B. H., & van der Veen, E. A. (1993). Effects of a new oral hypoglycaemic agent, repaglinide, on metabolic control in sulphonylurea-treated patients with NIDDM. European journal of clinical pharmacology, 45(2), 167–170. [Link]

-

Hansen, A. M., Christensen, I. T., & Hansen, J. B. (2002). Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1. Diabetes, 51(9), 2789–2795. [Link]

-

ResearchGate. (n.d.). Differential Interactions of Nateglinide and Repaglinide on the Human -Cell Sulphonylurea Receptor 1. Retrieved January 15, 2026, from [Link]

-

PharmaCase. (2023, August 27). Repaglinide-clopidogrel interaction. [Link]

-

Hu, C. M., Lee, Y. H., & Kim, D. D. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with Nateglinide: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics, 292(2), 571-577. [Link]

-

Wikipedia. (n.d.). Repaglinide. Retrieved January 15, 2026, from [Link]

Sources

- 1. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of repaglinide on insulin secretion in islets from rats infused for two days with a hypertonic solution of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Metabolic Labyrinth: The Discovery and Characterization of Repaglinide Metabolites

This technical guide provides an in-depth exploration of the metabolic fate of Repaglinide, a cornerstone therapy in the management of type 2 diabetes mellitus. While the specific designation "M7" for a Repaglinide metabolite is not prominently documented in scientific literature, this guide will delve into the discovery and characterization of the principal, well-established metabolites, which are crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. We will particularly focus on the analytical journey and the scientific rationale behind the elucidation of these metabolic pathways, providing a framework applicable to modern drug metabolism studies.

Introduction: The Clinical Significance of Repaglinide and Its Metabolism

Repaglinide, a member of the meglitinide class, effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its rapid onset and short duration of action make it a valuable tool for controlling postprandial hyperglycemia.[2] The clinical efficacy and safety of Repaglinide are intrinsically linked to its extensive hepatic metabolism. Understanding the biotransformation of Repaglinide is paramount for predicting its pharmacokinetic variability, assessing the risk of drug-drug interactions, and ensuring patient safety.

The metabolism of Repaglinide is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system, followed by glucuronidation.[3] The major players in its phase I metabolism are CYP2C8 and CYP3A4, two of the most important drug-metabolizing enzymes in the human liver.[4] The interplay between these two enzymes contributes significantly to the inter-individual variability observed in Repaglinide's clearance.

The Quest for Metabolites: An Overview of the Experimental Approach

The discovery of Repaglinide's metabolites followed a systematic and multi-faceted approach, employing a combination of in vitro and in vivo models. This strategy is fundamental in drug metabolism research to build a comprehensive picture of a drug's fate in the body.

In Vitro Systems: A Controlled Environment for Metabolic Discovery

-

Human Liver Microsomes (HLMs): As the primary site of drug metabolism, the liver is the focus of in vitro studies. HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal system to screen for metabolic pathways and identify the enzymes involved.[5] By incubating Repaglinide with HLMs in the presence of necessary cofactors like NADPH, researchers can generate and identify oxidative metabolites.

-

Recombinant Human CYP Enzymes: To pinpoint the specific CYP isoforms responsible for Repaglinide metabolism, scientists utilize recombinant systems. These are cell lines (e.g., insect cells or bacteria) that are genetically engineered to express a single human CYP enzyme, such as CYP2C8 or CYP3A4.[4] Incubating Repaglinide with a panel of these recombinant enzymes allows for the definitive identification of the catalysts for each metabolic transformation.

-

Hepatocytes: For a more holistic view of metabolism, primary human hepatocytes are often used. These intact liver cells contain a full complement of both phase I and phase II metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation.[6] This allows for the identification of both oxidative metabolites and their subsequent conjugates.

In Vivo Corroboration: From the Bench to the Body

While in vitro systems are powerful tools, in vivo studies in animal models and humans are essential to confirm the relevance of the metabolic pathways identified. Following administration of Repaglinide, biological samples such as plasma, urine, and feces are collected and analyzed for the presence of metabolites. These studies provide crucial information on the relative abundance of each metabolite and their routes of excretion.[3]

Unmasking the Metabolites: The Power of Analytical Chemistry

The identification and structural elucidation of drug metabolites heavily rely on sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS).

The Central Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse of modern metabolite identification.[7]

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its various metabolites in a complex biological matrix.[8]

-

Mass Spectrometric Detection and Characterization: The separated compounds are then introduced into a mass spectrometer.

-

Full Scan Mass Spectrometry (MS): This provides the molecular weight of the parent drug and its metabolites.

-

Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (typically the protonated molecule of a suspected metabolite) is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is used to deduce the structure of the metabolite.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure

For novel or structurally complex metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can provide unambiguous structural information.[10][11] While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule, confirming the exact site of metabolic modification.

The Major Metabolites of Repaglinide: A Detailed Look

Through the application of the aforementioned methodologies, several key metabolites of Repaglinide have been identified and characterized. The nomenclature "M" followed by a number (e.g., M1, M2, M4) is a common convention in the pharmaceutical industry to designate metabolites.

The Oxidative Pathways: M1, M2, and M4

The primary oxidative metabolites of Repaglinide are M1, M2, and M4.[3]

-

M1 (Aromatic Amine): This metabolite is formed through the N-dealkylation of the piperidine ring.

-

M2 (Oxidized Dicarboxylic Acid): This is a major metabolite of Repaglinide and is formed through a more complex oxidative process involving the opening of the piperidine ring to form a dicarboxylic acid.[3][12]

-

M4 (Hydroxylation on the Piperidine Ring): This metabolite results from the hydroxylation of the piperidine ring.[3]

The formation of these metabolites is catalyzed by both CYP2C8 and CYP3A4, with varying contributions to each pathway.[3] For instance, CYP3A4 is primarily responsible for the formation of M1 and M2, while CYP2C8 is the main catalyst for the formation of M4.[3]

The Conjugative Pathway: Glucuronidation

In addition to oxidation, Repaglinide can also undergo direct conjugation with glucuronic acid, a process known as glucuronidation.[6][13] This is a phase II metabolic reaction catalyzed by UGT enzymes, with UGT1A1 identified as a major contributor.[6][13] This pathway leads to the formation of a Repaglinide acyl glucuronide.

Visualizing the Metabolic Journey

The following diagrams illustrate the experimental workflow for metabolite discovery and the established metabolic pathways of Repaglinide.

Caption: A generalized workflow for the discovery and characterization of drug metabolites.

Caption: The primary metabolic pathways of Repaglinide.

Quantitative Data Summary

The relative contributions of the different metabolic pathways can vary. The following table summarizes the key enzymes and resulting metabolites.

| Metabolite | Precursor | Metabolic Reaction | Key Enzyme(s) |

| M1 | Repaglinide | N-dealkylation | CYP3A4[3] |

| M2 | Repaglinide | Piperidine ring opening | CYP3A4[3] |

| M4 | Repaglinide | Hydroxylation | CYP2C8[3] |

| Acyl Glucuronide | Repaglinide | Glucuronidation | UGT1A1[6][13] |

Detailed Experimental Protocol: A Representative In Vitro Metabolism Study

The following protocol outlines a typical experiment to investigate the in vitro metabolism of Repaglinide using human liver microsomes.

Objective: To identify the oxidative metabolites of Repaglinide and determine the role of CYP2C8 and CYP3A4.

Materials:

-

Repaglinide

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

CYP2C8-specific inhibitor (e.g., Montelukast)

-

CYP3A4-specific inhibitor (e.g., Ketoconazole)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

In separate microcentrifuge tubes, add the master mix, HLMs, and either the CYP2C8 inhibitor, the CYP3A4 inhibitor, or a vehicle control.

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitors to interact with the enzymes.

-

-

Initiation of the Metabolic Reaction:

-

Add Repaglinide to each tube to initiate the reaction. The final concentration of Repaglinide should be within a clinically relevant range.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples onto an LC-MS/MS system.

-

Develop a chromatographic method to separate Repaglinide from its potential metabolites.

-

Use the mass spectrometer to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Data Analysis:

-

Compare the metabolite profiles in the control samples with those in the inhibitor-treated samples.

-

A significant reduction in the formation of a specific metabolite in the presence of a selective inhibitor indicates the involvement of that CYP enzyme in its formation.

-

Conclusion: A Continuously Evolving Picture

The discovery and characterization of Repaglinide's metabolites have been instrumental in understanding its clinical pharmacology. While the term "M7 metabolite" is not standard, the scientific journey to unravel the metabolic pathways of this important antidiabetic drug showcases the power of modern analytical techniques and well-designed experimental workflows. The knowledge gained from these studies provides a critical foundation for predicting drug interactions and optimizing therapeutic outcomes for patients with type 2 diabetes. As analytical technologies continue to advance, our understanding of drug metabolism will undoubtedly become even more refined, further enhancing the safe and effective use of medications like Repaglinide.

References

-

ClinPGx. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]

-